
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is a highly fluorinated ether compound It is characterized by its unique structure, which includes multiple fluorine atoms and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane typically involves the introduction of fluorine atoms into an ether framework. One common method is the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and containment of the highly reactive and potentially hazardous fluorine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may be less common due to the stability of the fluorinated ether structure.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace fluorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride may be required.
Substitution: Nucleophiles such as amines or phenoxides can be used in the presence of bases like DBU or phosphazenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have unique properties like chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane involves its interaction with molecular targets through its fluorinated ether structure. The fluorine atoms can influence the electronic properties of the compound, making it highly stable and resistant to metabolic degradation. This stability allows it to interact with specific molecular pathways and targets, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.
Perfluorobutanesulfonyl fluoride: A perfluoroalkylsulfonylating agent with applications in organic synthesis.
Uniqueness
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is unique due to its specific ether linkage and the arrangement of fluorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61340-74-7 |
|---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,6,6-nonafluoro-5-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(4(12,13)14)2(8,9)3(10,11)6(17,18)19-5(1,15)16 |
InChI-Schlüssel |
TZYJXNAJDNCXBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(OC1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
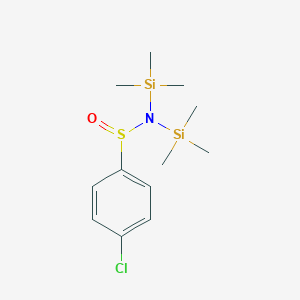

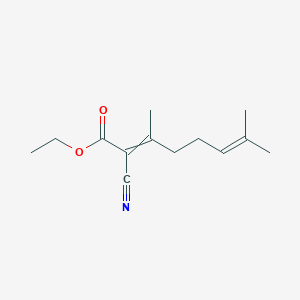
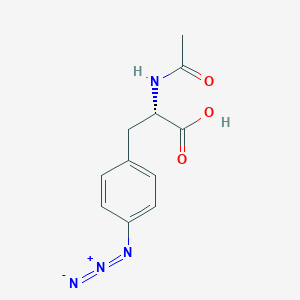
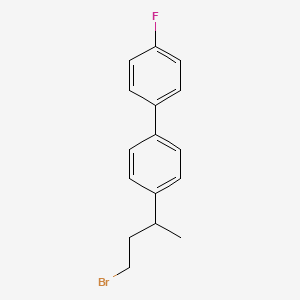

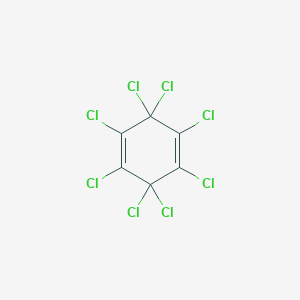
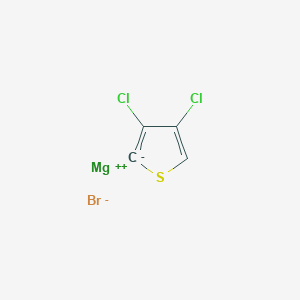
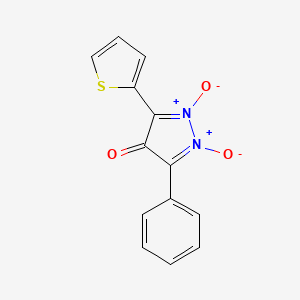

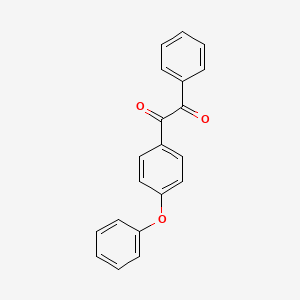
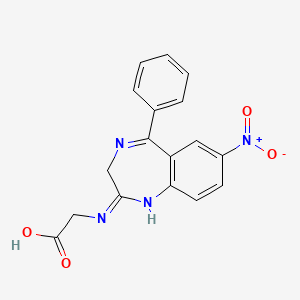
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
